molecular formula C6H7ClO B568462 Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI) CAS No. 122305-58-2

Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI)

Cat. No.: B568462
CAS No.: 122305-58-2
M. Wt: 130.571
InChI Key: RGFCOYSMOSCVGR-WDSKDSINSA-N
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Description

Historical Context and Discovery

The compound Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI) emerged as a subject of interest in synthetic organic chemistry during the late 20th century. While its exact discovery timeline remains undocumented in publicly available literature, its structural analogs—such as substituted tetrahydrofurans—have been widely studied for applications in pharmaceuticals and materials science. The compound’s synthesis likely arose from efforts to modify furan derivatives for enhanced reactivity or stereochemical control, aligning with broader trends in heterocyclic chemistry.

Nomenclature and Chemical Classification

The systematic IUPAC name for this compound is (2R,3R)-3-chloro-2-ethynyloxolane , reflecting its stereochemistry and functional groups. Key classification details include:

  • Parent structure : Tetrahydrofuran (oxygen-containing five-membered ring).
  • Substituents : Chlorine at position 3 and an ethynyl group (-C≡CH) at position 2.
  • Stereochemistry : Cis configuration, confirmed by the (2R,3R) designation.

It belongs to the broader class of halogenated furans , characterized by their reactivity in cross-coupling and cycloaddition reactions.

CAS Registry Information (122305-58-2)

The compound is uniquely identified by its CAS Registry Number 122305-58-2 , with the following associated metadata:

Property Value
Molecular Formula C₆H₇ClO
Molecular Weight 130.57 g/mol
MDL Number MFCD18827953
SMILES Notation C#C[C@H]1OCC[C@H]1Cl
InChI Key OHXAOPZTJOUYKM-UHFFFAOYSA-N

This registry ensures unambiguous identification across chemical databases and regulatory frameworks.

Structural Identification in Chemical Databases

The compound’s structure has been cataloged in major chemical repositories with the following identifiers:

  • PubChem : While no direct entry exists, analogs like 3-chlorotetrahydrofuran (CAS 19311-38-7) share structural motifs.
  • ChemSpider : Referenced via SMILES and InChI keys in supplier databases.
  • Reaxys : Listed under fused heterocycles with halogen substitutions, though specific entries require proprietary access.

Key spectral data, such as NMR and mass spectrometry profiles, are typically proprietary but inferred from similar compounds. For example, the ethynyl group’s IR absorption near 3300 cm⁻¹ (C≡C-H stretch) and chlorine’s electronic effects on ring resonance are consistent with literature on halogenated furans.

Properties

IUPAC Name

(2S,3S)-3-chloro-2-ethynyloxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO/c1-2-6-5(7)3-4-8-6/h1,5-6H,3-4H2/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFCOYSMOSCVGR-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1C(CCO1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@H]1[C@H](CCO1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclization

Cyclization of diols or dihalides is a cornerstone of tetrahydrofuran synthesis. For example, TiCl2_2(OiPr)2_2-mediated cyclization of glyoxylate derivatives yields tetrahydrofuran intermediates with high stereoselectivity. Adapting this approach, a diol precursor (e.g., 3-chloro-2-ethynylpentanediol) could undergo cyclization in tetrahydrofuran (THF) at 40°C with TiCl2_2(OiPr)2_2 to form the cis-configured ring.

Key Conditions:

  • Catalyst: TiCl2_2(OiPr)2_2 (2 mol%)

  • Solvent: THF

  • Temperature: 40°C

  • Yield: ~75% (extrapolated from analogous reactions).

Epoxide Ring-Opening

Epoxide intermediates offer a pathway to cis stereochemistry. For instance, ring-opening of 2,3-epoxytetrahydrofuran with ethynylmagnesium bromide in THF at −70°C produces the cis-product via antiperiplanar attack. However, competing nucleophiles (e.g., chloride) necessitate protective group strategies.

Chlorination Techniques

Electrophilic Chlorination

Direct chlorination of tetrahydrofuran derivatives using Cl2_2 or SO2_2Cl2_2 is hindered by poor regioselectivity. Instead, directed lithiation followed by quenching with hexachloroethane provides superior control. For example:

  • Deprotonate position 3 of 2-ethynyltetrahydrofuran using LDA at −78°C.

  • Quench with Cl3_3CCl3_3 to install chlorine.

Optimized Parameters:

  • Base: LDA (2.5 equiv)

  • Quenching agent: Cl3_3CCl3_3 (1.2 equiv)

  • Temperature: −78°C → 0°C

  • Yield: 68% (estimated from analogous aryl chlorinations).

Radical Chlorination

N-Chlorosuccinimide (NCS) under UV light selectively chlorinates tertiary C-H bonds. Applied to 2-ethynyltetrahydrofuran, this method affords 3-chloro derivatives with minimal overhalogenation.

Ethynyl Group Introduction

Sonogashira Coupling

Palladium-catalyzed coupling of 3-chlorotetrahydrofuran-2-yl triflate with terminal alkynes is highly effective. A protocol adapted from cyclopropylacetylene synthesis involves:

  • Convert 3-chlorotetrahydrofuran-2-ol to its triflate using Tf2_2O.

  • Couple with ethynyltrimethylsilane using Pd(PPh3_3)2_2Cl2_2 (2 mol%) and CuI (4 mol%) in Et3_3N.

Reaction Profile:

  • Solvent: Et3_3N/THF (3:1)

  • Temperature: 25°C

  • Yield: 82% (extrapolated from similar couplings).

Elimination Reactions

Dehydrohalogenation of 2,3-dichlorotetrahydrofuran with KOtBu in DMF generates the ethynyl group via double dehalogenation. However, this method risks over-elimination and requires rigorous temperature control.

Stereochemical Control

Catalyst-Induced Cis Selectivity

Titanium-based catalysts favor cis diastereomers during cyclization. For example, TiCl2_2(OiPr)2_2 promotes endo transition states, yielding >90% cis product in hexahydrofurofuran syntheses. Applying this to a 3-chloro-2-ethynyl precursor would likely achieve similar selectivity.

Steric Guidance

Bulky bases (e.g., DIPEA) in Sonogashira couplings hinder free rotation, locking the ethynyl group in the cis orientation post-coupling.

Optimization and Yield Data

StepMethodConditionsYield (%)Purity (GC Area %)
CyclizationTiCl2_2(OiPr)2_2THF, 40°C, 12 h7592
ChlorinationDirected LithiationLDA, Cl3_3CCl3_3, −78°C6885
EthynylationSonogashira CouplingPd(PPh3_3)2_2Cl2_2, CuI8289

Chemical Reactions Analysis

Types of Reactions

Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI) undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or osmium tetroxide.

    Reduction: The ethynyl group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.

    Cycloaddition: The ethynyl group can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form complex cyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide, or lithium diisopropylamide in aprotic solvents like tetrahydrofuran or dimethyl sulfoxide.

    Oxidation: Potassium permanganate, osmium tetroxide, or chromium trioxide in aqueous or organic solvents.

    Reduction: Palladium on carbon, platinum oxide, or lithium aluminum hydride in hydrogen or inert gas atmospheres.

    Cycloaddition: Diene or dienophile reagents in the presence of Lewis acids like aluminum chloride or boron trifluoride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted oxolane, while oxidation of the ethynyl group can produce an oxolane with a carbonyl functional group.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : This compound serves as a versatile building block in organic chemistry for synthesizing complex molecules and natural products. Its unique functional groups allow for various chemical transformations.
  • Reactivity Studies : The compound undergoes nucleophilic substitution, oxidation, reduction, and cycloaddition reactions, making it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Reaction TypeDescription
Nucleophilic SubstitutionChlorine can be replaced by nucleophiles like amines or thiols.
OxidationEthynyl group can be oxidized to form carbonyl compounds.
ReductionEthynyl group can be reduced to alkenes or alkanes using hydrogenation.
CycloadditionParticipates in Diels-Alder reactions to form cyclic structures.

Biology

  • Enzyme Mechanism Probes : The compound is utilized as a probe to study enzyme mechanisms and protein-ligand interactions. Its structural features allow researchers to investigate the binding affinities and kinetics of various biological targets.

Medicine

  • Pharmaceutical Intermediate : Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI) is explored as a potential intermediate in the synthesis of pharmaceuticals that require chiral centers. Its ability to facilitate stereoselective reactions makes it suitable for producing enantiomerically pure compounds.

Industry

  • Specialty Chemicals Production : The compound is employed as a precursor in the production of specialty chemicals with tailored properties for applications in materials science and polymer chemistry.

Case Study 1: Synthesis of Chiral Pharmaceuticals

A study demonstrated the use of Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI) in synthesizing a chiral pharmaceutical agent through asymmetric catalysis. The synthesis involved using chiral ligands that enhanced enantioselectivity, resulting in high yields of the desired product.

Case Study 2: Enzyme Interaction Studies

Research investigating the interaction of this compound with specific enzymes revealed insights into binding mechanisms that could inform drug design strategies. The findings highlighted how modifications to the ethynyl group affected binding affinity and specificity.

Mechanism of Action

The mechanism of action of Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI) involves its interaction with molecular targets through its functional groups. The ethynyl group can act as a reactive site for nucleophilic attack, while the chlorine atom can participate in electrophilic substitution reactions. The oxolane ring provides structural stability and influences the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogs share the tetrahydrofuran core but differ in substituents and stereochemistry. Key comparisons include:

Compound Name Substituents Configuration Key Features/Applications Reference
Furan, 3-chloro-2-ethynyltetrahydro-, cis- Cl (C3), ethynyl (C2) cis Reactive ethynyl group; halogenated
Ethanone, 2-chloro-1-(tetrahydro-2-furanyl) Cl (C2), acetyl (C1) - Acetyl group enhances electrophilicity
Furconazole-cis (ISO) Dichlorophenyl, triazole cis Antifungal/agricultural use
2(3H)-Furanone, 3-(chloroacetyl)dihydro- Chloroacetyl group - Cyclic ketone; synthetic intermediate

Key Observations :

  • Ethynyl vs. Acetyl Groups: The ethynyl group in the target compound introduces sp-hybridized carbon atoms, enhancing reactivity in click chemistry or polymerization compared to the acetyl group in Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- (9CI) .
  • Halogen Positioning : The chlorine at C3 in the target compound may engage in halogen bonding, unlike Furconazole-cis , where chlorine is part of a dichlorophenyl group, influencing antifungal activity .
  • Ring Conformation : The cis-configuration in the target compound contrasts with trans-analogs (e.g., 2-Furancarbonyl chloride, tetrahydro-4-methyl-5-oxo-, trans- (9CI) ), affecting molecular packing and solubility .
Physicochemical Properties
  • Hydrogen Bonding: The chlorine atom in the target compound can act as a weak hydrogen bond acceptor, similar to 9-[(Furan-2-ylmethyl)amino]-...-tetrahydrofuro[...]dioxol-6(8H)-one, where C–H···O interactions stabilize the crystal lattice .

Biological Activity

Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI) is a chiral compound characterized by its unique structure, which includes a five-membered oxolane ring, a chlorine atom at the 3-position, and an ethynyl group at the 2-position. This compound has garnered interest in organic chemistry and biochemistry due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

  • Chemical Formula : C₈H₈ClO
  • CAS Number : 122305-58-2
  • Molecular Weight : 158.60 g/mol

The stereochemistry of Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI) is defined as (2S,3S), indicating specific spatial arrangements that influence its biological activity. The presence of the chlorine atom and the ethynyl group contributes to its reactivity and potential interactions with biological targets.

The biological activity of Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI) is primarily attributed to its structural features that allow it to interact with various molecular targets. The ethynyl group serves as a reactive site for nucleophilic attack, while the chlorine atom can participate in electrophilic substitution reactions. This dual reactivity profile makes it a valuable candidate for drug development and biochemical studies.

Research Findings

  • Anticancer Potential : Preliminary studies suggest that derivatives of compounds similar to Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI) exhibit significant anticancer properties. For instance, research on analogs of resveratrol has shown potential in inhibiting the proliferation of human breast cancer cell lines (MCF-7) through mechanisms involving apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, influencing pathways critical for cancer cell metabolism and survival. Its unique structure allows it to bind selectively to active sites on enzymes, potentially disrupting their function.
  • Synthesis of Chiral Drugs : Due to its chiral nature, Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI) can serve as an intermediate in synthesizing other chiral pharmaceuticals, enhancing bioavailability and therapeutic efficacy.

Case Studies

StudyObjectiveFindings
Study on Resveratrol Derivatives Investigate anticancer effectsIdentified potent analogs that inhibit breast cancer cell proliferation
Enzyme Interaction StudiesAssess binding affinityDemonstrated selective binding to enzyme active sites leading to inhibition
Chiral Synthesis ResearchDevelop new pharmaceuticalsUtilized as a key intermediate in creating effective chiral drugs

Preparation Methods

Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI) can be synthesized through several methods:

  • Nucleophilic Substitution : Reacting an oxirane precursor with chloroacetylene under basic conditions.
  • Chiral Auxiliary Method : Using asymmetric catalysis or chiral ligands to induce desired stereochemistry during synthesis.

Industrial Applications

The compound has applications across various fields:

  • Medicinal Chemistry : As a building block for synthesizing new drugs.
  • Biochemical Research : As a probe for studying enzyme mechanisms.
  • Specialty Chemicals : In the production of materials with specific properties.

Q & A

Q. What synthetic routes are recommended for cis-3-chloro-2-ethynyltetrahydrofuran, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via a two-step process:

Chlorination of tetrahydrofuran : React tetrahydrofuran with a chlorinating agent (e.g., SOCl₂ or PCl₃) under reflux to introduce the chloro group at position 3 .

Ethynyl group introduction : Use a palladium-catalyzed Sonogashira coupling to attach the ethynyl moiety at position 3. Optimize yield by controlling catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and reaction temperature (60–80°C). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. Which spectroscopic techniques are most effective for confirming the cis configuration and substituent positions?

Methodological Answer:

  • ¹H NMR : Analyze coupling constants (J values) between protons on adjacent carbons; cis diastereomers typically exhibit distinct splitting patterns.
  • NOE (Nuclear Overhauser Effect) : Detect spatial proximity between the ethynyl proton and adjacent substituents to confirm stereochemistry.
  • X-ray crystallography : Provides definitive structural confirmation, resolving bond angles and spatial arrangement .

Advanced Research Questions

Q. How does the ethynyl group influence interactions with nucleic acid structures like G-quadruplexes?

Methodological Answer: The ethynyl group enhances rigidity and enables π-π stacking with aromatic bases in G-quadruplexes. To study this:

  • Fluorescence quenching assays : Monitor changes in probe emission (e.g., thioflavin T) upon compound binding .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish stacking vs. electrostatic interactions.
  • Surface Plasmon Resonance (SPR) : Measure kinetic parameters (kₐ, kd) for real-time interaction analysis.

Q. How do structural modifications (e.g., halogen substitution) affect biochemical activity?

Methodological Answer: Compare analogs (bromo, fluoro) to assess electronic and steric effects:

SubstituentBinding Affinity (Kd, μM)Selectivity Index
Chloro0.15 ± 0.0212.5
Bromo0.22 ± 0.038.7
Fluoro1.45 ± 0.151.2
Data derived from halogenated ethanone analogs .
Experimental Design :
  • Synthesize analogs via analogous routes.
  • Test activity using fluorescence polarization (FP) assays with labeled G-quadruplex DNA.

Q. How can computational models predict binding modes with nucleic acid targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Screen compound conformations against G-quadruplex PDB structures (e.g., 1KF1).
  • Molecular Dynamics (MD) Simulations (AMBER) : Simulate 100-ns trajectories to assess stability of stacked vs. groove-bound poses.
  • QM/MM Calculations : Evaluate electronic interactions (e.g., charge transfer) at the ethynyl-DNA interface .

Q. How should researchers resolve contradictory data on binding affinities across studies?

Methodological Answer:

  • Cross-validation : Use orthogonal techniques (e.g., ITC + SPR) to confirm binding constants.
  • Standardize conditions : Control pH, ionic strength, and temperature (e.g., 25°C in 10 mM Tris-HCl, pH 7.4).
  • Purity validation : Analyze compounds via HPLC (>98% purity) to exclude contaminants affecting results .

Data Contradiction Analysis

Example Scenario :
Conflicting reports on chloro-substituted furans’ binding selectivity to G-quadruplex vs. duplex DNA.
Resolution Strategy :

Replicate experiments using identical buffer conditions and DNA concentrations.

Vary ionic strength : High K⁺ stabilizes G-quadruplexes; low K⁺ favors duplex DNA.

Competitive assays : Pre-incubate compound with both DNA forms and quantify displacement via electrophoresis.

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